3,3-Bis(3,4-dimethoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

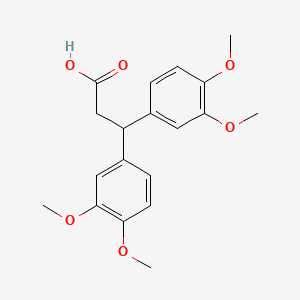

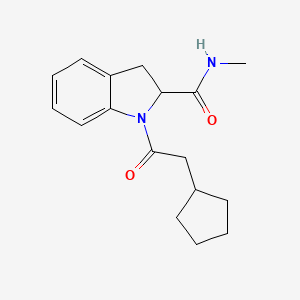

“3,3-Bis(3,4-dimethoxyphenyl)propanoic acid” is an organic compound with the molecular formula C19H21O6 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Molecular Structure Analysis

The molecular structure of “3,3-Bis(3,4-dimethoxyphenyl)propanoic acid” consists of a propanoic acid backbone with two 3,4-dimethoxyphenyl groups attached . The average mass of the molecule is 345.367 Da .Physical And Chemical Properties Analysis

The compound has a boiling point of 484.9±45.0 °C at 760 mmHg . It has a flash point of 168.9±22.2 °C . The compound has 6 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique

Crystal Structure and Synthesis Studies

- Crystal Structure Determination: The crystal structure of related compounds, such as (Z)‐2,3‐Bis(3,4‐dimethoxyphenyl)propenoic Acid, has been studied, providing insight into their molecular configuration (Stomberg, Li, & Lundquist, 1995).

- Synthesis and Investigation: Research on similar compounds like trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone and its inclusion compounds with chloroform has added to the understanding of chemical synthesis processes (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).

Chiral Studies and Asymmetric Synthesis

- Optically Pure Compounds: The preparation of optically pure compounds like (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid from related chemicals has been a focus, demonstrating the importance of chirality in chemical synthesis (O'reilly, Derwin, & Lin, 1990).

- Enantioseparation Ability: Studies on enantioseparation ability using derivatives of D-tartaric acid, including similar compounds, have contributed to the development of chiral stationary phases in chromatography (Chen, Li, Xiao, Chen, Li, & Bai, 2011).

Molecular Engineering and Antioxidant Studies

- Molecular Engineering for Solar Cells: Research on organic sensitizers for solar cell applications, involving derivatives of dimethoxyphenyl compounds, highlights the role of these compounds in renewable energy technology (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

- Antioxidant Properties: The synthesis and study of antioxidant properties of dimethoxyphenyl derivatives demonstrate the potential therapeutic applications of these compounds (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Mécanisme D'action

Target of Action

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is an orally active short-chain fatty acid (SCFAs) . The primary target of this compound is the γ-globin gene . The γ-globin gene plays a crucial role in the production of fetal hemoglobin (HbF), which is vital for oxygen transport in the fetus.

Mode of Action

This compound stimulates the expression of the γ-globin gene . By promoting the expression of this gene, it enhances the production of fetal hemoglobin, thereby increasing the oxygen-carrying capacity of the blood.

Biochemical Pathways

It is known that the compound influences the erythropoiesis process , which is the production of red blood cells or erythrocytes. This process is part of the hematopoietic system, which is responsible for the formation of blood cellular components.

Pharmacokinetics

It is stated that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of the action of 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is the stimulation of γ-globin gene expression and erythropoiesis . This leads to an increase in the production of fetal hemoglobin and red blood cells, which can be beneficial in conditions such as β-hemoglobinopathies and other forms of anemia .

Propriétés

IUPAC Name |

3,3-bis(3,4-dimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-22-15-7-5-12(9-17(15)24-3)14(11-19(20)21)13-6-8-16(23-2)18(10-13)25-4/h5-10,14H,11H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZUUOFEQVFRQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2413029.png)

![3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413036.png)

![2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413041.png)

![2-(3-Phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2413044.png)

![6-(3-Fluorophenyl)-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2413045.png)

![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)

![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)